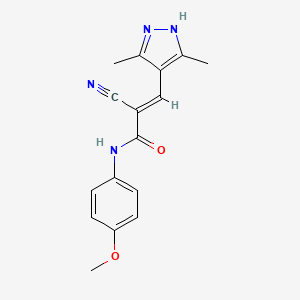
(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyano group and a pyrazole moiety. These structural characteristics are associated with various biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Anticancer Activity
Research indicates that compounds similar to (E)-2-cyano derivatives exhibit promising anticancer activities. For example, derivatives have been shown to induce apoptosis in cancer cells through the activation of p53 pathways and caspase cascades. Specifically, studies have indicated that modifications in the pyrazole ring enhance these biological properties, leading to increased efficacy against various cancer cell lines .
Case Study: Induction of Apoptosis
In vitro assays demonstrated that (E)-2-cyano derivatives significantly reduced cell viability in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting a targeted approach to cancer treatment.
Anti-inflammatory Activity
The anti-inflammatory potential of (E)-2-cyano compounds has also been explored. In vivo studies using models of inflammation showed that these compounds significantly reduced edema and leukocyte migration in response to inflammatory stimuli. For instance, the compound was tested against zymosan-induced peritonitis, resulting in a notable decrease in inflammatory markers such as IL-1β and TNFα at non-toxic concentrations .
Table 1: Summary of Anti-inflammatory Effects
| Treatment Dose (mg/kg) | Reduction in Edema (%) | Reduction in Leukocyte Migration (%) |
|---|---|---|
| 5 | 61.8 | 68.5 |
| 10 | 68.5 | 75.0 |
| 50 | 90.5 | 90.5 |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as IL-1β and TNFα.
- Protein Interactions : Binding affinity studies indicate interactions with proteins involved in apoptosis and inflammation.
Synthesis and Future Directions
The synthesis of (E)-2-cyano derivatives typically involves condensation reactions between appropriate precursors under basic conditions. The development of novel derivatives with altered functional groups could further enhance their biological activity and selectivity.
Future research should focus on:
- Structure-Activity Relationships (SAR) : Investigating how variations in structure affect biological outcomes.
- In Vivo Studies : Conducting comprehensive animal studies to evaluate therapeutic potential and safety profiles.
- Clinical Trials : Progressing towards human trials to assess efficacy and tolerability.
特性
IUPAC Name |
(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-15(11(2)20-19-10)8-12(9-17)16(21)18-13-4-6-14(22-3)7-5-13/h4-8H,1-3H3,(H,18,21)(H,19,20)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLDMNGJAOZQOH-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














